molecular formula C15H10BrN3O3 B14498846 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 65247-16-7

7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Katalognummer: B14498846
CAS-Nummer: 65247-16-7
Molekulargewicht: 360.16 g/mol
InChI-Schlüssel: LOMCNWXZYSKSOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromobenzophenone and 4-nitrobenzoyl chloride.

    Acylation: The 2-amino-5-bromobenzophenone undergoes acylation with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Cyclization: The resulting intermediate undergoes cyclization to form the benzodiazepine ring system. This step is typically carried out under acidic conditions using a catalyst such as hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) solvent.

    Oxidation: Potassium permanganate, acetone solvent.

Major Products

    Reduction: 7-Amino-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

    Substitution: Various substituted benzodiazepine derivatives.

    Oxidation: Oxidized benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets such as GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The molecular targets and pathways involved include the GABA-A receptor subunits and the modulation of chloride ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its sedative and muscle relaxant effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the bromine and nitro functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These functional groups can also serve as sites for further chemical modifications, potentially leading to the development of new derivatives with enhanced therapeutic effects.

Eigenschaften

CAS-Nummer

65247-16-7

Molekularformel

C15H10BrN3O3

Molekulargewicht

360.16 g/mol

IUPAC-Name

7-bromo-5-(4-nitrophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10BrN3O3/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(5-2-9)19(21)22/h1-7H,8H2,(H,18,20)

InChI-Schlüssel

LOMCNWXZYSKSOY-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.